

Spectroscopic Data of 2,16-Kauranediol: A Technical Guide

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Compound of Interest		
Compound Name:	2,16-Kauranediol	
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This technical guide provides a detailed overview of the spectroscopic data for **2,16-kauranediol**, a diterpenoid of interest in natural product chemistry and drug discovery. Due to the limited availability of published spectroscopic data for **2,16-kauranediol**, this document utilizes data from the closely related isomer, kauran-16,19-diol, to provide representative spectral characteristics. This approach is based on the structural similarity of the kaurane skeleton, with the understanding that the precise chemical shifts and fragmentation patterns will vary with the substitution pattern.

Chemical Structure and Properties

• Chemical Name: 2,16-Kauranediol

CAS Number: 34302-37-9[1]

Molecular Formula: C20H34O2[1]

Molecular Weight: 306.5 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR data for a kauranediol structure, based on published data for the isomer kauran-16,19-diol.[2]



Note: The following data is for the isomer kauran-16,19-diol and serves as a reference.[2]

¹³C NMR Data

The ¹³C NMR spectrum of a kauranediol displays 20 carbon signals, consistent with the molecular formula. Key resonances include those for carbons bearing hydroxyl groups, which are shifted downfield.

Carbon Number	Chemical Shift (δ) ppm	Description
C-16	~ 77.8	Oxygen-bearing quaternary carbon
C-2	~ 60-70	Oxygen-bearing methine (predicted)
C-4	~ 39.1	Quaternary carbon
C-8	~ 45.4	Quaternary carbon
C-10	~ 39.4	Quaternary carbon
C-19	~ 63.8	Oxygen-bearing methylene carbon
Methyl Carbons	~ 15-30	Multiple signals

¹H NMR Data

The ¹H NMR spectrum provides information on the proton environment. Key signals for a kauranediol would include protons attached to carbons bearing hydroxyl groups and the methyl protons.



Proton	Chemical Shift (δ) ppm	Multiplicity	Description
H2-19	3.59 and 3.98	m	Protons on oxygen- bearing methylene
H-2	~ 3.5-4.0	m	Proton on oxygen- bearing methine (predicted)
H-13	2.44	m	Methine proton
CH₃-17	1.54	S	Tertiary methyl
CH₃-18	1.16	S	Tertiary methyl
CH₃-20	0.99	S	Tertiary methyl

Infrared (IR) Spectroscopy

The IR spectrum of **2,16-kauranediol** would be characterized by absorptions corresponding to its key functional groups.

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~ 3600-3200	Strong, Broad	O-H Stretch	Hydroxyl (Alcohol)
~ 2960-2850	Strong	C-H Stretch	Alkane
~ 1465	Medium	C-H Bend	Methylene
~ 1375	Medium	C-H Bend	Methyl
~ 1100-1000	Medium	C-O Stretch	Alcohol

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2,16-kauranediol**, electron ionization (EI) would likely lead to a molecular ion peak (M⁺) at m/z 306, corresponding to the molecular weight.



Expected Fragmentation Pattern:

- M⁺ at m/z 306: Molecular ion.
- [M-H₂O]⁺ at m/z 288: Loss of a water molecule from one of the hydroxyl groups.
- [M-2H₂O]⁺ at m/z 270: Loss of both water molecules.
- Other fragments: Complex fragmentation of the tetracyclic kaurane skeleton.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a diterpenoid like **2,16-kauranediol**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Spectral Width: 0-220 ppm.



- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.
- 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to establish protonproton and proton-carbon correlations for complete structural assignment.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform or methanol), deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
 - A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: A mass spectrometer, often coupled with a chromatographic system like
 Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).



- Data Acquisition (Electron Ionization EI):
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 50-500.
 - Inlet System: Direct insertion probe or GC inlet.
- Data Acquisition (Electrospray Ionization ESI for LC-MS):
 - o Ionization Mode: Positive or negative ion mode.
 - Nebulizing Gas: Nitrogen.
 - Drying Gas Temperature: 200-350 °C.
 - Capillary Voltage: 3-5 kV.

Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic identification and characterization of a natural product like **2,16-kauranediol**.





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